Methyl 6-bromoisoquinoline-1-carboxylate
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Overview
Description
Methyl 6-bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is an ester derivative of isoquinoline, featuring a bromine atom at the 6th position and a carboxylate group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-bromoisoquinoline-1-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 6-bromoisoquinoline-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate biological pathways involved in inflammation, neurotransmission, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroisoquinoline-1-carboxylate
- Methyl 6-fluoroisoquinoline-1-carboxylate
- Methyl 6-iodoisoquinoline-1-carboxylate
Uniqueness
Methyl 6-bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and medicinal applications .
Biological Activity
Methyl 6-bromoisoquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a bromine atom at the 6-position and a carboxylate group. Its molecular formula is C11H8BrNO2, with a molecular weight of approximately 280.09 g/mol. The presence of the bromine atom contributes to its unique reactivity and biological activity.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent antiproliferative effects . The compound's mechanism involves inducing G1 cell cycle arrest and apoptosis in cancer cells, which is critical for its anticancer efficacy .
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. The compound interacts with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival. Its effectiveness varies among different microbial species, suggesting a broad spectrum of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins . The compound binds through mechanisms such as hydrogen bonding and hydrophobic interactions, thereby modulating enzyme functions and influencing cellular signaling pathways. This modulation can lead to alterations in gene expression and metabolic processes within cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of isoquinoline derivatives. Studies have shown that modifications at the 6-position significantly impact the compound's efficacy. For example, substituting bulky groups at this position tends to decrease activity, while smaller electron-donating groups enhance it . This insight is vital for designing more potent derivatives for therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A systematic investigation revealed that this compound could induce apoptosis in prostate cancer cells while maintaining selectivity over non-cancerous cells . The selectivity index was notably high, underscoring its potential as a targeted therapeutic agent.
- Antimicrobial Study : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity towards human cells, making it a promising candidate for developing new antimicrobial agents.
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 6-bromoisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWYZNSAVAKZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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